Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl
Overview
Description
Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound used primarily in the pharmaceutical industry. It is an impurity standard of Duloxetine, a medication widely used to treat major depressive disorder, generalized anxiety disorder, and certain types of chronic pain conditions. Duloxetine EP Impurity F is crucial for the analytical method development, method validation, and quality control during the commercial production of Duloxetine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine EP Impurity F involves several steps, starting from the basic chemical structure of Duloxetine. The process typically includes the acetylation of Duloxetine to introduce the acetyl group at the desired position. The reaction conditions often involve the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Duloxetine EP Impurity F follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Duloxetine EP Impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group in Duloxetine EP Impurity F can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acetyl chloride or acetic anhydride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Duloxetine EP Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the identification and quantification of impurities in Duloxetine formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for quality control.
Biological Studies: Investigated for its potential biological activities and interactions with biological molecules.
Industrial Applications: Utilized in the production and quality assurance of Duloxetine and related pharmaceutical products.
Mechanism of Action
The mechanism of action of Duloxetine EP Impurity F is closely related to that of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor, which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into neurons. This action helps regulate mood and alleviate pain signals. The impurity itself may not have significant pharmacological effects but is essential for ensuring the purity and efficacy of the final pharmaceutical product.
Comparison with Similar Compounds
Similar Compounds
Duloxetine EP Impurity A: Another impurity standard of Duloxetine with a different chemical structure.
Duloxetine EP Impurity B: A related compound used for similar analytical purposes.
Duloxetine EP Impurity C: Another impurity standard with distinct chemical properties.
Uniqueness
Duloxetine EP Impurity F is unique due to its specific acetylation at the 3-position, which distinguishes it from other impurities. This specific modification is crucial for the accurate identification and quantification of impurities in Duloxetine formulations, ensuring the safety and efficacy of the pharmaceutical product.
Biological Activity
Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl HCl, is a chemical compound that serves as an impurity standard in the pharmaceutical industry, particularly in the context of Duloxetine formulations. Understanding its biological activity is crucial for ensuring the safety and efficacy of medications that include Duloxetine as an active ingredient. This article provides a comprehensive overview of the biological activity of Duloxetine EP Impurity F, including its synthesis, mechanism of action, and relevant research findings.
Duloxetine EP Impurity F is derived from Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily to treat major depressive disorder and generalized anxiety disorder. The synthesis typically involves acetylation of Duloxetine using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This process introduces an acetyl group at the 3-position of the molecule, distinguishing it from other impurities associated with Duloxetine.
Property | Value |
---|---|
Molecular Formula | C18H20ClNOS |
Molecular Weight | 343.88 g/mol |
CAS Number | 116817-28-8 |
Solubility | Soluble in water and ethanol |
The biological activity of Duloxetine EP Impurity F is closely linked to its parent compound, Duloxetine. As an SNRI, Duloxetine functions by inhibiting the reuptake of serotonin and norepinephrine in the brain, which helps regulate mood and alleviate pain signals. While Duloxetine EP Impurity F itself may not exhibit significant pharmacological effects, it plays a critical role in ensuring the purity and efficacy of Duloxetine formulations through rigorous quality control measures .
Biological Activity
Research into the biological activity of Duloxetine EP Impurity F is limited compared to its parent compound, but several studies highlight its relevance in pharmacological contexts:
- Pharmaceutical Research : It serves as a reference standard for identifying and quantifying impurities in Duloxetine formulations, essential for maintaining drug quality.
- Analytical Chemistry : Used in developing and validating analytical methods for quality control purposes.
- Biological Studies : Investigated for potential interactions with biological molecules and its implications on drug efficacy .
Case Studies and Clinical Findings
Recent clinical trials have explored the effects of Duloxetine on conditions such as fibromyalgia syndrome (FMS) and neuropathic pain. Although these studies primarily focus on Duloxetine itself, they provide insights into how impurities like Duloxetine EP Impurity F may impact overall drug performance:
- Fibromyalgia Study : A randomized controlled trial compared duloxetine with acetyl L-carnitine in patients with FMS. Results indicated that duloxetine significantly improved pain intensity and depressive symptoms compared to placebo, highlighting the importance of maintaining impurity standards to ensure therapeutic efficacy .
- Chronic Pain Management : Research demonstrated that duloxetine effectively reduces pain in diabetic neuropathy patients. The presence of impurities can affect the pharmacodynamics of duloxetine; thus, monitoring compounds like Duloxetine EP Impurity F is critical for patient safety .
Safety and Toxicity
While specific toxicity data for Duloxetine EP Impurity F are scarce, impurities in pharmaceutical compounds can potentially lead to adverse effects. Therefore, rigorous testing for safety and hazard assessments is necessary during drug formulation processes. Regulatory bodies require that all impurities be quantified to acceptable levels to mitigate any risks associated with their presence .
Properties
CAS No. |
1104890-90-5 |
---|---|
Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1 |
InChI Key |
OXTVVINBECSMHI-LMOVPXPDSA-N |
SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
Isomeric SMILES |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.